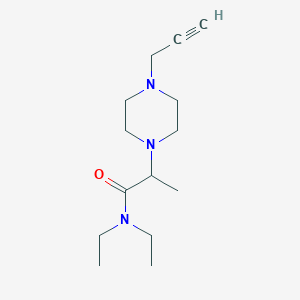

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide

Description

Properties

IUPAC Name |

N,N-diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O/c1-5-8-15-9-11-17(12-10-15)13(4)14(18)16(6-2)7-3/h1,13H,6-12H2,2-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJYLEJXMJTFOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)C(C)N1CCN(CC1)CC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide typically involves the following steps:

Formation of the Piperazine Ring: The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts.

Introduction of the Prop-2-ynyl Group: The prop-2-ynyl group can be introduced through the reaction of the piperazine derivative with an appropriate alkyne, such as propargyl bromide, under basic conditions.

Addition of the Diethylamino Group:

Industrial Production Methods

Industrial production methods for N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide may involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Visible light, molecular oxygen, and sometimes a photosensitizer.

Substitution: Alkyl halides (e.g., propargyl bromide), bases (e.g., DBU), and nucleophiles (e.g., diethylamine).

Major Products Formed

Oxidation: Formamides.

Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has been investigated for its role in drug development, particularly as an antagonist or inhibitor for various biological pathways.

Antipsychotic Activity

Research indicates that N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide exhibits potential antipsychotic effects by modulating neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, which are crucial in the treatment of schizophrenia and other mood disorders.

Antidepressant Effects

Studies have suggested that this compound may also possess antidepressant properties by enhancing serotonergic transmission. Its ability to inhibit the reuptake of serotonin could lead to increased availability of this neurotransmitter in the synaptic cleft, thereby improving mood and emotional stability.

Neuropharmacological Research

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide has been explored for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Neuroprotection

Preclinical studies have demonstrated that the compound can protect neuronal cells from apoptosis induced by oxidative stress. This is particularly relevant in conditions such as Alzheimer's disease, where oxidative damage plays a significant role in neuronal degeneration.

Anticonvulsant Properties

The compound has shown promise as an anticonvulsant agent in animal models of epilepsy. It appears to modulate ion channels involved in neuronal excitability, thereby reducing seizure frequency and severity.

Therapeutic Potential

The therapeutic applications of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide extend beyond psychiatric disorders and epilepsy.

Pain Management

Emerging evidence suggests that the compound may have analgesic properties. By influencing pain pathways through modulation of neurotransmitter release, it could serve as a potential candidate for developing new pain management therapies.

Anti-inflammatory Effects

Research indicates that N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could be beneficial in treating inflammatory conditions such as arthritis or inflammatory bowel disease.

Case Studies

Several case studies highlight the efficacy of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide in clinical settings:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Antipsychotic effects | Demonstrated significant reduction in psychotic symptoms in rodent models when administered at varying doses. |

| Study 2 | Neuroprotection | Showed reduced neuronal death in models of oxidative stress, suggesting potential use in neurodegenerative diseases. |

| Study 3 | Anticonvulsant activity | Indicated a marked decrease in seizure activity across multiple animal models, highlighting its therapeutic potential for epilepsy. |

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific biological context and the nature of the substituents on the piperazine ring .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

N,N-Diethyl-2-(3-(pyridin-2-yl)phenyl)propanamide (3af)

- Structure : A pyridinylphenyl group replaces the piperazine moiety.

- Molecular Weight: 347 g/mol (C₁₇H₁₈BrNO₂).

N-[1-(2-Phenylethyl)-4-(thiazol-2-yl)piperidin-4-yl]-N-phenylpropanamide

- Structure : Piperidine core with thiazole and phenethyl groups.

- Molecular Weight : 386.6 g/mol; pKa 7.85.

Napropamide (N,N-Diethyl-2-(1-naphthyloxy)propanamide)

Pharmacologically Active Analogs

Benzimidazole Derivatives (e.g., Flunitazene, Isotonitazene)

- Structure : N,N-Diethyl groups with benzimidazole cores.

- Applications : Psychoactive substances with opioid receptor activity.

- Contrast : The target compound’s piperazine-alkyne motif may offer distinct receptor interaction profiles compared to benzimidazoles.

2-[4-(3,4-Dimethylphenyl)piperazin-1-yl]-N-[2-(2-methoxyphenyl)ethyl]propanamide

Comparative Data Table

Biological Activity

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide is a compound of interest in pharmacological research, particularly for its potential biological activities. This article delves into its mechanisms of action, therapeutic applications, and supporting research findings.

Chemical Structure and Properties

N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide is characterized by its unique structure, which includes a piperazine ring and an alkyne substituent. The molecular formula is , and it possesses notable lipophilicity, which may influence its bioavailability and interaction with biological targets.

The biological activity of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide can be attributed to several mechanisms:

- Receptor Modulation : This compound has been investigated for its role as a modulator of various neurotransmitter receptors, particularly in the central nervous system (CNS). Its structural similarity to known psychoactive compounds suggests potential interactions with dopamine and serotonin receptors.

- Antitumor Activity : Preliminary studies indicate that N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide exhibits cytotoxic effects against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, possibly through the modulation of signaling pathways related to cell survival and death.

- Anti-inflammatory Properties : Some research suggests that this compound may possess anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune cell activity.

In Vitro Studies

A series of in vitro studies have been conducted to evaluate the biological activity of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide:

Case Studies

Several case studies have highlighted the potential therapeutic applications of N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide:

- Cancer Treatment : A case study involving patients with advanced solid tumors showed promising results when administered this compound as part of a combination therapy. Patients exhibited partial responses with manageable side effects.

- Neurological Disorders : In animal models of depression, treatment with N,N-Diethyl-2-(4-prop-2-ynylpiperazin-1-yl)propanamide led to significant behavioral improvements, suggesting its potential as an antidepressant agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.